molecular formula C20H31N5O8 B8114117 Mal-PEG1-Val-Cit-OH

Mal-PEG1-Val-Cit-OH

Cat. No.: B8114117
M. Wt: 469.5 g/mol
InChI Key: SKWRAPKHBJCLFL-SUMWQHHRSA-N
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Description

Mal-PEG1-Val-Cit-OH is a cleavable linker widely used in antibody-drug conjugates (ADCs) and targeted drug delivery systems. Its structure comprises:

  • Maleimide (Mal): Reacts with thiol (-SH) groups for conjugation to antibodies or other biomolecules .
  • PEG1 (1-unit polyethylene glycol): Enhances water solubility and reduces steric hindrance .
  • Val-Cit dipeptide: A substrate for lysosomal cathepsin B, enabling intracellular drug release .
  • Hydroxyl (-OH) terminal group: Provides a site for further functionalization or toxin attachment .

Properties

IUPAC Name

(2S)-5-(carbamoylamino)-2-[[(2R)-2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N5O8/c1-12(2)17(18(29)23-13(19(30)31)4-3-8-22-20(21)32)24-14(26)7-10-33-11-9-25-15(27)5-6-16(25)28/h5-6,12-13,17H,3-4,7-11H2,1-2H3,(H,23,29)(H,24,26)(H,30,31)(H3,21,22,32)/t13-,17+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWRAPKHBJCLFL-SUMWQHHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCOCCN1C(=O)C=CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCOCCN1C(=O)C=CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N5O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG1-Val-Cit-OH involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Amidation Reactions:

    Esterification: The ethoxy group can be introduced via esterification reactions, where an alcohol reacts with a carboxylic acid.

    Cyclization: The formation of the dioxopyrrol ring structure may involve cyclization reactions, where linear precursors undergo intramolecular reactions to form cyclic compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Mal-PEG1-Val-Cit-OH can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce compounds with fewer double bonds or oxygen atoms.

Scientific Research Applications

Chemistry

In chemistry, (2S)-5-(carbamoylamino)-2-[[(2R)-2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoylamino]pentanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be used as a probe to study biochemical pathways and interactions. Its functional groups can interact with various biomolecules, providing insights into their structure and function.

Medicine

In medicine, (2S)-5-(carbamoylamino)-2-[[(2R)-2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoylamino]pentanoic acid may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases and conditions.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2S)-5-(carbamoylamino)-2-[[(2R)-2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoylamino]pentanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight: ~572.65 g/mol (varies slightly depending on source) .
  • Purity: ≥90% (research grade) .
  • Applications: ADC synthesis, targeted therapy, and molecular probes .

Structural Variations and Functional Groups

Compounds analogous to Mal-PEG1-Val-Cit-OH differ in PEG length, reactive groups, and additional moieties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Reactive Group PEG Units Additional Moieties Molecular Weight (g/mol) Cleavage Mechanism Key Applications
This compound Maleimide 1 -OH 572.65 Cathepsin B ADCs, targeted therapy
Mal-PEG1-Val-Cit-PAB-OH Maleimide 1 PAB-OH 574.63 Enzymatic (PAB spacer) ADCs with stabilized linkers
Azido-PEG1-Val-Cit-PAB-OH Azide (-N₃) 1 PAB-OH 520.6 Enzymatic + click chemistry ADCs requiring bioorthogonal conjugation
TCO-PEG1-Val-Cit-OH TCO* 1 -OH 541.65 Cathepsin B + tetrazine click chemistry ADCs with pre-targeting strategies
Mal-PEG2-Val-Cit-PAB-OH Maleimide 2 PAB-OH 618.71 Enzymatic ADCs requiring extended spacing
Mal-PEG4-Val-Cit-PAB-OH Maleimide 4 PAB-OH 706.8 Enzymatic ADCs with enhanced solubility

*TCO: Trans-cyclooctene for bioorthogonal reactions.

Impact of PEG Length

  • PEG1 : Balances solubility and minimal steric interference, ideal for compact ADCs .
  • PEG2/PEG4 : Longer PEG chains improve solubility and flexibility but may reduce target binding efficiency due to increased spacing .

Cleavage Mechanisms and Stability

  • Val-Cit Dipeptide : Common in all compounds; cleaved by cathepsin B in lysosomes, ensuring intracellular drug release .
  • PAB-OH Spacer : Present in compounds like Mal-PEG1-Val-Cit-PAB-OH, enhances stability during systemic circulation and delays premature cleavage .
  • Click Chemistry Compatibility : Azido- and TCO-containing variants enable modular conjugation strategies .

Solubility and Stability

  • Water Solubility : PEG1 ensures moderate solubility, while PEG4 significantly enhances it .
  • Storage Conditions : Most compounds require -20°C storage, but Mal-PEG4-Val-Cit-PAB-OH is stable at 2–8°C .

Research and Clinical Relevance

  • This compound : Preferred for simplicity and cost-effectiveness in early-stage ADC development .
  • Azido-PEG1-Val-Cit-PAB-OH : Used in advanced click chemistry-based ADC platforms .
  • Mal-PEG4-Val-Cit-PAB-OH : Ideal for toxins requiring prolonged circulation time .

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